molecular formula C5H8N4S B8712368 (1-methyl-1H-pyrazol-3-yl)thiourea

(1-methyl-1H-pyrazol-3-yl)thiourea

Cat. No.: B8712368
M. Wt: 156.21 g/mol
InChI Key: HEVBYYYVYXQHSS-UHFFFAOYSA-N
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Description

(1-Methyl-1H-pyrazol-3-yl)thiourea is a heterocyclic compound that features a pyrazole ring substituted with a methyl group at the nitrogen atom and a thiourea moiety at the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-methyl-1H-pyrazol-3-yl)thiourea typically involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with the pyrazole derivative to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through recrystallization or chromatography to ensure the high purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

Chemistry: (1-Methyl-1H-pyrazol-3-yl)thiourea is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique properties.

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways, making it a candidate for drug development.

Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a valuable compound in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the formulation of agrochemicals and as an additive in materials science to enhance the properties of polymers and coatings.

Mechanism of Action

The mechanism of action of (1-methyl-1H-pyrazol-3-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target proteins. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.

Comparison with Similar Compounds

    1-Methyl-1H-pyrazol-3-yl)urea: Similar structure but with an oxygen atom instead of sulfur.

    1-Methyl-1H-pyrazol-3-yl)guanidine: Contains a guanidine group instead of thiourea.

    1-Methyl-1H-pyrazol-3-yl)carbamate: Features a carbamate group in place of thiourea.

Uniqueness: (1-Methyl-1H-pyrazol-3-yl)thiourea is unique due to the presence of the thiourea moiety, which imparts distinct chemical reactivity and biological activity. The sulfur atom in the thiourea group can engage in specific interactions that are not possible with oxygen or nitrogen analogs, making this compound particularly valuable in certain applications.

Properties

Molecular Formula

C5H8N4S

Molecular Weight

156.21 g/mol

IUPAC Name

(1-methylpyrazol-3-yl)thiourea

InChI

InChI=1S/C5H8N4S/c1-9-3-2-4(8-9)7-5(6)10/h2-3H,1H3,(H3,6,7,8,10)

InChI Key

HEVBYYYVYXQHSS-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)NC(=S)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

This material is prepared from 1-methyl-1H-pyrazol-3-ylamine following the procedure described for the preparation of (1H-pyrazol-3-yl)-thiourea (35a)
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